molecular formula C21H25NO2 B14081858 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol CAS No. 102770-58-1

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol

Katalognummer: B14081858
CAS-Nummer: 102770-58-1
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: JMAXVDBDYFOEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a tert-butylamino group, a phenylethynyl group, and a phenoxy group attached to a propan-2-ol backbone. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenylethynyl intermediate: This involves the reaction of phenylacetylene with a suitable halogenated compound under catalytic conditions.

    Attachment of the phenoxy group: The phenylethynyl intermediate is then reacted with a phenol derivative to introduce the phenoxy group.

    Introduction of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine under controlled conditions to form the desired compound.

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment .

Wissenschaftliche Forschungsanwendungen

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various receptors or enzymes, modulating their activity. The phenylethynyl and phenoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Eigenschaften

CAS-Nummer

102770-58-1

Molekularformel

C21H25NO2

Molekulargewicht

323.4 g/mol

IUPAC-Name

1-(tert-butylamino)-3-[2-(2-phenylethynyl)phenoxy]propan-2-ol

InChI

InChI=1S/C21H25NO2/c1-21(2,3)22-15-19(23)16-24-20-12-8-7-11-18(20)14-13-17-9-5-4-6-10-17/h4-12,19,22-23H,15-16H2,1-3H3

InChI-Schlüssel

JMAXVDBDYFOEFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.